molecular formula C8H15ClO2 B8428212 1-Chloropropyl pivalate

1-Chloropropyl pivalate

Cat. No.: B8428212
M. Wt: 178.65 g/mol
InChI Key: WIJWVHYBDNGHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloropropyl pivalate can be synthesized through the esterification of trimethylacetic acid with 1-chloropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of 1-chloropropyl trimethylacetate often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 1-Chloropropyl pivalate involves its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloropropyl pivalate is unique due to its specific reactivity profile and its ability to serve as a versatile intermediate in various chemical syntheses. Its distinct structure allows for selective reactions that are not always possible with other similar compounds .

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

1-chloropropyl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H15ClO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3

InChI Key

WIJWVHYBDNGHCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(OC(=O)C(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of pivaloyl chloride (17.07 ml, 138.5 mmole) and zinc chloride (35 mg) in 50 ml of dry dichloromethane at 0° (ice bath) under nitrogen was added a solution of propionaldehyde (10 ml, 138.6 mmole) in 35 ml of dry dichloromethane portionwise (3 ml every 3 minutes). After the addition was complete, the solution was gradually warmed up to room temperature and stirred for 2 hours. The resulting solution was poured into a 10% sodium carbonate solution and extracted with pentane. The pentane extract was washed with brine, dried over anhydrous CaCl2, filtered and distilled. After the pentane distilled off, the residue was distilled in vacuum (5 mm Hg) to give 14 g of the title compound, b.p. 55°-60°, with consistent spectral data (H1 -NMR and C13 -NMR).
Quantity
17.07 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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